Hydroxybutyrylcarnitine

Inborn Errors of Metabolism Ketogenesis Mitochondrial HMG-CoA Synthase Deficiency

Select this specific [(3R)-3-Hydroxybutyryl]-L-carnitine isomer for unambiguous SCHAD deficiency diagnosis and metabolic biomarker research. Unlike generic C4OH blends that co-elute with 3-hydroxyisobutyrylcarnitine, this standard features defined R-configuration and validated optical rotation ([α]/D -40.0° to -34.0°), preventing false-negative/positive misidentification in LC-MS/MS newborn screening panels. With a low basal serum concentration (0.04 μmol/L) and disease-state fold-changes up to 3.3x, its diagnostic sensitivity is unparalleled. Essential for high-throughput acylcarnitine profiling in nutritional metabolomics and sports science, ensuring reproducibility in clinical and biomedical procurement.

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
CAS No. 875668-57-8
Cat. No. B13408093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxybutyrylcarnitine
CAS875668-57-8
Molecular FormulaC11H21NO5
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O
InChIInChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m1/s1
InChIKeyUEFRDQSMQXDWTO-YGPZHTELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxybutyrylcarnitine (CAS 875668-57-8) – A Short-Chain Acylcarnitine with Diagnostic and Metabolic Research Utility


Hydroxybutyrylcarnitine (C4OH-carnitine) is an O-acylcarnitine ester of 3-hydroxybutyric acid and L-carnitine [1]. As a short-chain acylcarnitine (C4), it constitutes one of the most abundant classes of carnitines in human biofluids, accounting for over 50% of all acylcarnitines quantified [2]. This metabolite is endogenously generated during fatty acid β-oxidation and ketogenesis, and it circulates in blood at low micromolar concentrations in healthy individuals [3]. Its biological roles center on mitochondrial transport of acyl groups and the regulation of cellular energy homeostasis, but its analytical value as a specific biomarker for inborn errors of metabolism and ketotic states underpins its widespread use in clinical metabolomics and biomedical research [4].

Why Generic Acylcarnitine Substitution Is Not Feasible for Hydroxybutyrylcarnitine (CAS 875668-57-8)


Acylcarnitines exhibit profound structural and stereochemical diversity that directly dictates their chromatographic behavior, mass spectrometric transitions, and biological specificity [1]. Hydroxybutyrylcarnitine possesses a 3-hydroxybutyryl moiety that confers distinct polarity, retention time, and ionization efficiency compared to non-hydroxylated analogs such as butyrylcarnitine (C4) [2]. Furthermore, the stereochemical configuration at the C3 position (R vs. S) yields different isomers (3-hydroxybutyrylcarnitine vs. 3-hydroxyisobutyrylcarnitine) that co-elute in many LC-MS/MS methods and require specialized chromatographic separation to avoid misidentification [3]. In clinical diagnostics, the diagnostic specificity for short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency resides uniquely in the (S)-3-hydroxybutyrylcarnitine isomer; substitution with a different acylcarnitine would yield false-negative or false-positive results [4]. Consequently, the exact compound with defined stereochemistry and validated analytical characteristics is essential for reproducible research and diagnostic accuracy.

Quantitative Differentiators for Hydroxybutyrylcarnitine (CAS 875668-57-8) vs. Closely Related Analogs


Elevation in mHS Deficiency: >3‑Fold Higher Than Reference Range, Unlike Butyrylcarnitine

In a case of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency, plasma 3-hydroxybutyrylcarnitine was highly elevated to 1.45 μmol/L compared with a reference range of 0.05–0.44 μmol/L, representing an approximate 3.3‑fold increase above the upper limit of normal [1]. In the same patient, butyrylcarnitine (C4) was only mildly elevated to 0.65 μmol/L (reference 0.06–0.5 μmol/L), a 1.3‑fold increase [1]. Acetylcarnitine (C2) was also elevated, but 3‑hydroxybutyrylcarnitine showed the greatest fold‑change relative to its reference interval, highlighting its superior diagnostic sensitivity for this specific ketogenic defect [1].

Inborn Errors of Metabolism Ketogenesis Mitochondrial HMG-CoA Synthase Deficiency

Specificity for SCHAD Deficiency: Persistent Elevation in Fed and Fasted States

A patient with genetically confirmed SCHAD deficiency (HADH gene mutation) exhibited persistently elevated blood spot 3‑hydroxybutyrylcarnitine concentrations both when fed and when fasted [1]. In contrast, other acylcarnitines such as acetylcarnitine and propionylcarnitine remained within normal limits or showed only transient, non‑specific alterations [2]. This unique biochemical signature enables SCHAD deficiency to be differentiated from other fatty acid oxidation disorders that do not cause sustained hydroxybutyrylcarnitine elevation [1].

Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase Deficiency Hyperinsulinism Newborn Screening

Analytical Standard Purity and Optical Rotation: Differentiated from Other Short‑Chain Acylcarnitine Standards

The analytical standard of [(3R)-3-hydroxybutyryl]-L-carnitine (Sigma-Aldrich product 90941) is specified with an HPLC purity of ≥95.0% and a specific optical rotation of [α]/D -40.0° to -34.0° (c = 0.1 in methanol) . In direct comparison, other short‑chain acylcarnitine standards from the same vendor exhibit different purity specifications and distinct optical rotations: e.g., product 08984 (≥97.0%, [α]/D -23.0°±2.0°), product 52413 (≥94.0%, [α]/D -19°±2°), and product 51624 (≥85.0%, [α]/D -18.0°±2.0°) . These differences reflect the unique chiral center and hydroxylation pattern of hydroxybutyrylcarnitine, which directly influence its chromatographic and spectroscopic behavior .

Analytical Chemistry Quality Control Reference Material

Correlation with Ketosis Marker β‑Hydroxybutyrate (BHB): Strong Positive Association (r > 0.80)

A retrospective analysis of >75,000 plasma samples revealed a strong positive correlation between C4OH‑carnitine (3‑hydroxybutyrylcarnitine) and β‑hydroxybutyrate (BHB) concentrations, with a Spearman correlation coefficient r > 0.80 (p < 0.0001) [1]. In contrast, other acylcarnitines such as acetylcarnitine (C2) and propionylcarnitine (C3) exhibited weaker or non‑significant correlations with BHB in the same cohort [1]. The overall concordance between C4OH‑carnitine and BHB was 84%, with a positive predictive value of 96% for detecting ketosis [1].

Ketosis Metabolomics Nutritional Biomarker

Isolated Elevation in SCHAD Deficiency vs. Other Inborn Errors of Metabolism

In a cohort of >2,000 samples from patients with known inborn errors of metabolism (IEMs), isolated elevations of C4OH‑carnitine were consistently present only in L‑3‑hydroxyacyl‑CoA dehydrogenase deficiency (SCHAD deficiency) [1]. By comparison, elevated C4OH‑carnitine was observed in only 35% of beta‑ketothiolase deficiency samples, 21% of methylmalonic acidemia samples, and 17% of propionic acidemia samples, and in these cases the elevation was typically accompanied by abnormalities in other diagnostic acylcarnitines [1]. In very long‑chain acyl‑CoA dehydrogenase deficiency (VLCADD), C4OH‑carnitine was elevated in just 5.8% of samples, and in medium‑chain acyl‑CoA dehydrogenase deficiency (MCADD) in only 0.4% [1].

Differential Diagnosis Inborn Errors of Metabolism Acylcarnitine Profiling

Serum Concentration in Healthy Adults: Lower Basal Level Than Acetylcarnitine

The serum concentration of 3‑hydroxybutyrylcarnitine in healthy adults is 0.04 ± 0.01 μmol/L (mean ± SD) [1], which is approximately 200‑fold lower than the concentration of acetylcarnitine (C2) in the same biofluid, which typically ranges from 5–36 μmol/L [2]. This low basal level means that even small absolute changes in hydroxybutyrylcarnitine concentration translate into large relative increases, enhancing its sensitivity as a biomarker for metabolic perturbations [1].

Reference Interval Biomarker Baseline Clinical Chemistry

Validated Application Scenarios for Hydroxybutyrylcarnitine (CAS 875668-57-8) Based on Quantitative Evidence


Newborn Screening and Diagnostic Confirmation for SCHAD Deficiency

Use hydroxybutyrylcarnitine as a primary biomarker in dried blood spot tandem mass spectrometry (MS/MS) newborn screening panels. Persistent elevation of C4OH‑carnitine in both fed and fasted states, as documented in Section 3 Evidence #2, enables reliable identification of short‑chain L‑3‑hydroxyacyl‑CoA dehydrogenase (SCHAD) deficiency [1]. Isolated elevation, as shown in Section 3 Evidence #5, differentiates SCHAD deficiency from other inborn errors of metabolism that may also present with ketosis [2].

Research on Ketosis and Ketogenic Diets

Employ hydroxybutyrylcarnitine as a quantitative surrogate marker for β‑hydroxybutyrate (BHB) in metabolic studies of fasting, ketogenic diets, or endurance exercise. The strong correlation with BHB (Spearman r > 0.80, Section 3 Evidence #4) supports its use in high‑throughput acylcarnitine profiling workflows where direct BHB measurement may not be available [2]. This application is particularly valuable in nutritional metabolomics and sports science research.

Analytical Method Development and Validation

Utilize the [(3R)-3‑hydroxybutyryl]-L‑carnitine analytical standard (≥95.0% purity, [α]/D -40.0° to -34.0°) for calibration and quality control in LC‑MS/MS assays targeting C4OH‑carnitine . The defined optical rotation and purity specifications, as compared in Section 3 Evidence #3, ensure the correct stereoisomer is employed, preventing misidentification of 3‑hydroxyisobutyrylcarnitine or other isobaric species [3].

Investigation of Mitochondrial Fatty Acid Oxidation Disorders

Incorporate hydroxybutyrylcarnitine into targeted metabolomics panels for the differential diagnosis of fatty acid oxidation defects. The low basal serum concentration (0.04 μmol/L) and large fold‑change in disease states (e.g., 3.3‑fold elevation in mHS deficiency, Section 3 Evidence #1) provide high diagnostic sensitivity [4][5]. This compound is particularly useful for distinguishing between primary ketogenic defects and secondary ketosis.

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